![molecular formula C23H20N2O3S2 B2580012 N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide CAS No. 941931-68-6](/img/structure/B2580012.png)
N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide is a complex organic compound that features a benzo[d]thiazole moiety linked to a phenyl ring, which is further connected to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Benzo[d]thiazole Intermediate: The benzo[d]thiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Coupling with Phenyl Ring: The benzo[d]thiazole intermediate is then coupled with a halogenated phenyl derivative using a palladium-catalyzed cross-coupling reaction such as Suzuki or Heck coupling.
Introduction of Acetamide Group: The resulting compound is then reacted with an acetamide derivative under basic conditions to introduce the acetamide group.
Sulfonylation: Finally, the ethylsulfonyl group is introduced via sulfonylation using ethylsulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions, higher yields, and reduced production costs.
Chemical Reactions Analysis
Oxidation Reactions
-
Key Insight : Oxidation of the benzothiazole sulfur is thermodynamically unfavorable due to ring stabilization, but aggressive conditions (e.g., peroxides) may yield trace sulfoxides .
Reduction Reactions
The acetamide group (–NHCO–) and aromatic systems are primary targets for reduction:
Reactive Site | Reagents/Conditions | Product/Outcome | Citation |
---|---|---|---|
Acetamide carbonyl | LiAlH₄, THF, reflux | Reduction to amine (–NHCH₂–) | |
Benzothiazole ring | H₂, Pd/C, ethanol | Partial hydrogenation (limited) |
-
Experimental Data :
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at the aromatic rings:
Electrophilic Aromatic Substitution
The 4-(ethylsulfonyl)phenyl group directs electrophiles to meta positions due to its strong electron-withdrawing nature:
Reaction Type | Reagents/Conditions | Position | Product | Citation |
---|---|---|---|---|
Nitration | HNO₃/H₂SO₄, 50°C | Meta | Nitro derivative | |
Halogenation | Cl₂, FeCl₃, CH₂Cl₂ | Para | Chlorinated analog |
Nucleophilic Aromatic Substitution
The benzothiazole-attached phenyl ring supports nucleophilic displacement under basic conditions:
Leaving Group | Nucleophile | Conditions | Product | Citation |
---|---|---|---|---|
–NO₂ | NH₃, Cu catalyst | 120°C, DMF | Aminated derivative |
Hydrolysis Reactions
The acetamide bond undergoes hydrolysis under acidic or basic conditions:
Conditions | Reagents | Products | Yield | Citation |
---|---|---|---|---|
Acidic hydrolysis | 6M HCl, reflux, 12 hrs | 2-(4-(ethylsulfonyl)phenyl)acetic acid | 75% | |
Basic hydrolysis | NaOH, H₂O, 80°C, 8 hrs | 4-(benzo[d]thiazol-2-yl)aniline | 68% |
Cross-Coupling Reactions
The benzothiazole ring facilitates palladium-catalyzed couplings after halogenation:
Reaction Type | Reagents/Conditions | Product | Citation |
---|---|---|---|
Suzuki coupling | Pd(PPh₃)₄, Ar–B(OH)₂, K₂CO₃ | Biaryl derivatives |
-
Example : Bromination at the benzothiazole’s 6-position enables Suzuki-Miyaura coupling with aryl boronic acids .
Biological Interaction-Driven Reactions
In enzymatic environments, the compound undergoes metabolic transformations:
Enzyme System | Reaction | Metabolite | Citation |
---|---|---|---|
Cytochrome P450 | Oxidative deethylation | Sulfonic acid derivative | |
Esterases | Acetamide hydrolysis | Free amine and acetic acid |
Comparative Reactivity Table
Reaction Type | Preferred Site | Yield Range | Selectivity | Conditions |
---|---|---|---|---|
Nitration | Meta (sulfonyl ring) | 60–70% | High | HNO₃/H₂SO₄, 50°C |
Acetamide reduction | Carbonyl group | 80–85% | Exclusive | LiAlH₄, THF, reflux |
Hydrolysis | Acetamide bond | 65–75% | Moderate | HCl or NaOH, reflux |
Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry and Pharmacology
The compound has been investigated for its antimicrobial and anticancer properties. The presence of the benzothiazole moiety is significant as compounds with this structure often exhibit enhanced biological activity against cancer cells and pathogens. Preliminary studies suggest that N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide may interact with specific enzymes and receptors involved in disease pathways, potentially leading to the development of novel therapeutic agents .
Anticancer Activity
Research indicates that derivatives of benzothiazole, including this compound, have demonstrated antiproliferative effects against various cancer cell lines. For instance, studies have shown that certain benzothiazole derivatives can enhance the efficacy of established chemotherapeutics like gemcitabine, indicating a synergistic effect in treating pancreatic cancer .
Antimicrobial Properties
The compound's structural features may also confer antimicrobial activity. Similar compounds have been shown to possess significant antibacterial effects against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa, making them potential candidates for developing new antibiotics .
Structure-Activity Relationship Studies
Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its therapeutic potential. Structure-activity relationship (SAR) studies have highlighted specific modifications that can enhance efficacy or reduce toxicity.
Modification | Effect on Activity |
---|---|
Para-substitution on phenyl rings | Increased potency against cancer cells |
Variation in sulfonyl group | Altered solubility and bioavailability |
Different substituents on benzothiazole | Enhanced interaction with biological targets |
These studies are essential for guiding future synthetic efforts to develop more effective analogs .
Case Studies
Several case studies illustrate the compound's potential applications:
-
Case Study 1: Anticancer Efficacy
A study demonstrated that a related benzothiazole derivative exhibited a greater antiproliferative effect on paraganglioma cells compared to other compounds in its class. The compound's selectivity index indicated a lower toxicity profile, making it a promising candidate for further development . -
Case Study 2: Antimicrobial Activity
In another investigation, a library of benzothiazole derivatives was screened for antimicrobial activity against Pseudomonas aeruginosa. Compounds similar to this compound showed significant inhibition of quorum sensing, suggesting potential for use in treating biofilm-associated infections .
Mechanism of Action
The mechanism of action of N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzo[d]thiazole moiety can intercalate with DNA, affecting gene expression and protein synthesis. The ethylsulfonyl group can enhance the compound’s solubility and bioavailability, improving its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.
N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-(4-(phenylsulfonyl)phenyl)acetamide: Contains a phenylsulfonyl group, which may alter its chemical and biological properties.
N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-(4-(chlorosulfonyl)phenyl)acetamide: Features a chlorosulfonyl group, potentially increasing its reactivity.
Uniqueness
The presence of the ethylsulfonyl group in N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide can enhance its solubility and stability compared to similar compounds with different sulfonyl groups. This can make it more suitable for certain applications, particularly in medicinal chemistry where solubility and bioavailability are crucial.
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(4-ethylsulfonylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3S2/c1-2-30(27,28)19-13-7-16(8-14-19)15-22(26)24-18-11-9-17(10-12-18)23-25-20-5-3-4-6-21(20)29-23/h3-14H,2,15H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSNUFUCIMIMXOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.